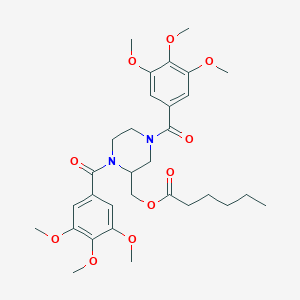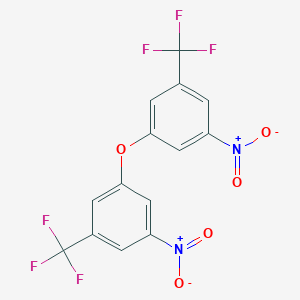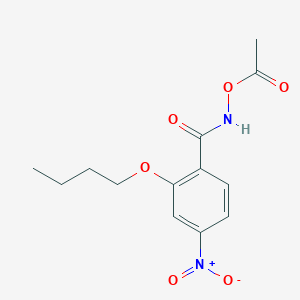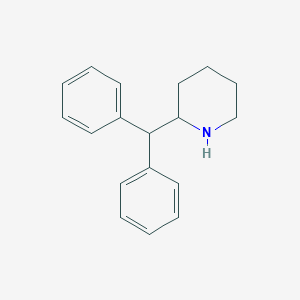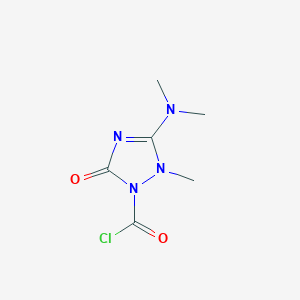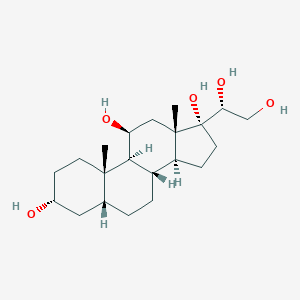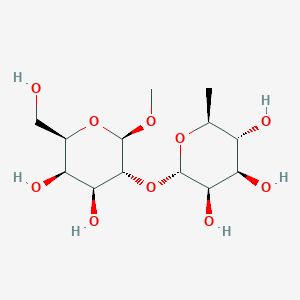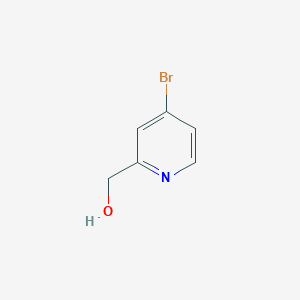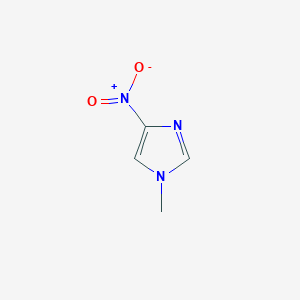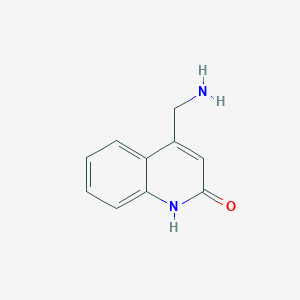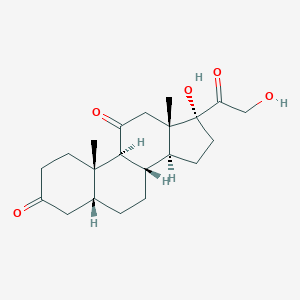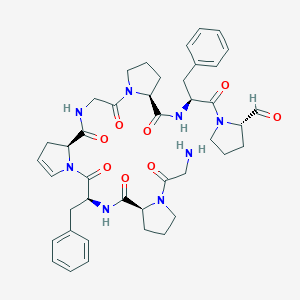
Cyclo(phe-pro-gly-pro)2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclo(phe-pro-gly-pro)2, also known as cyclo(Phe-Pro-Gly-Pro)2 or CPP, is a cyclic peptide that has gained significant attention in the scientific community due to its unique properties and potential applications. CPP is a small cyclic peptide consisting of four amino acids, phenylalanine (Phe), proline (Pro), glycine (Gly), and proline (Pro), that are arranged in a specific sequence. CPP has been found to have various biochemical and physiological effects, making it a promising candidate for research and development in various fields.
Mecanismo De Acción
CPP is known to enter cells through various mechanisms, including endocytosis, direct translocation, and receptor-mediated translocation. Once inside the cell, CPP can interact with various intracellular targets, including DNA, RNA, and proteins. CPP can also modulate various intracellular signaling pathways, leading to changes in gene expression and cellular function.
Efectos Bioquímicos Y Fisiológicos
CPP has been found to have various biochemical and physiological effects, including enhancing cellular uptake of various molecules, modulating intracellular signaling pathways, and improving the stability and bioavailability of therapeutic molecules. CPP has also been found to have neuroprotective effects, reducing neuronal damage in various neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPP has several advantages for lab experiments, including its ability to cross cell membranes and the blood-brain barrier, its low toxicity, and its ability to enhance the delivery of therapeutic molecules. However, CPP also has some limitations, including its potential immunogenicity, its limited stability in vivo, and its potential for off-target effects.
Direcciones Futuras
There are several future directions for research on CPP, including the development of novel CPP-based drug delivery systems, the investigation of the mechanism of action of CPP, and the identification of new targets for CPP-based therapies. Additionally, there is a need for further research on the safety and toxicity of CPP-based therapies, as well as the development of methods for improving the stability and bioavailability of CPP-based drugs.
In conclusion, CPP is a promising cyclic peptide that has potential applications in various scientific fields. CPP has been found to have various biochemical and physiological effects, making it an attractive candidate for drug delivery and therapeutic development. Further research is needed to fully understand the mechanism of action of CPP and to optimize its use in various applications.
Métodos De Síntesis
CPP can be synthesized using various methods, including solid-phase peptide synthesis, solution-phase synthesis, and microwave-assisted synthesis. Solid-phase peptide synthesis is the most commonly used method for CPP synthesis, which involves the stepwise addition of amino acids to a resin-bound peptide chain. The peptide chain is then cleaved from the resin, and the cyclic peptide is formed using cyclization agents. Solution-phase synthesis involves the synthesis of the peptide in a solution, followed by purification and cyclization. Microwave-assisted synthesis is a relatively new method that involves the use of microwaves to accelerate the peptide synthesis process.
Aplicaciones Científicas De Investigación
CPP has been extensively studied in various scientific fields, including drug delivery, neurobiology, and cancer research. CPP has the ability to cross cell membranes and the blood-brain barrier, making it an attractive candidate for drug delivery. CPP has been used to deliver various drugs, including anticancer drugs, peptides, and proteins, to target cells. CPP has also been studied in neurobiology, where it has been found to enhance the delivery of therapeutic molecules to the brain. In cancer research, CPP has been used to deliver anticancer drugs to cancer cells, resulting in improved therapeutic efficacy.
Propiedades
Número CAS |
136314-94-8 |
|---|---|
Nombre del producto |
Cyclo(phe-pro-gly-pro)2 |
Fórmula molecular |
C42H52N8O8 |
Peso molecular |
796.9 g/mol |
Nombre IUPAC |
(2S)-1-[(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]-N-[2-[(2S)-2-[[(2S)-1-[(2S)-2-formylpyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]-2,3-dihydropyrrole-2-carboxamide |
InChI |
InChI=1S/C42H52N8O8/c43-25-36(52)48-20-8-17-34(48)39(55)46-32(24-29-13-5-2-6-14-29)42(58)50-22-10-16-33(50)38(54)44-26-37(53)49-21-9-18-35(49)40(56)45-31(23-28-11-3-1-4-12-28)41(57)47-19-7-15-30(47)27-51/h1-6,10-14,22,27,30-35H,7-9,15-21,23-26,43H2,(H,44,54)(H,45,56)(H,46,55)/t30-,31-,32-,33-,34-,35-/m0/s1 |
Clave InChI |
IKHNEMCWNPHENE-LBBUGJAGSA-N |
SMILES isomérico |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H]3CCCN3C(=O)CNC(=O)[C@@H]4CC=CN4C(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@@H]6CCCN6C(=O)CN)C=O |
SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)CNC(=O)C4CC=CN4C(=O)C(CC5=CC=CC=C5)NC(=O)C6CCCN6C(=O)CN)C=O |
SMILES canónico |
C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)CNC(=O)C4CC=CN4C(=O)C(CC5=CC=CC=C5)NC(=O)C6CCCN6C(=O)CN)C=O |
Otros números CAS |
136314-94-8 |
Sinónimos |
cyclo(Phe-Pro-Gly-Pro)2 cyclo(phenylalanyl-prolyl-glycyl-prolyl)2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




